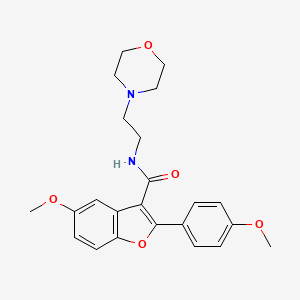
5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methoxy-2-(4-methoxyphenyl)-N-(2-morpholinoethyl)benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran class, which is known for its diverse biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
Benzofuran derivatives, including this compound, have been reported to exhibit various biological activities such as:
- Antitumor Activity : Benzofuran derivatives have been associated with anti-cancer properties, including the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Some studies suggest that benzofurans can protect neuronal cells from oxidative stress and apoptosis.
Antitumor Activity
A study on related benzofuran derivatives demonstrated significant anti-proliferative effects against hepatocellular carcinoma (HCC) cell lines. The compound showed an IC50 value of approximately 38.15 μM after 48 hours of treatment in Huh7 cells, indicating effective cytotoxicity at non-toxic concentrations in normal hepatocytes .
Anti-Metastatic Potential
The compound has shown promise in inhibiting metastasis in HCC by downregulating integrin α7 and influencing epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin. This suggests a potential role in cancer therapy by preventing metastatic spread .
Case Study 1: Hepatocellular Carcinoma
In vitro experiments using Huh7 cells treated with varying concentrations of the compound revealed that at concentrations above 5 μM, there was a significant reduction in cell viability. The compound also inhibited migration and invasion capabilities of these cells, demonstrating its potential as an anti-metastatic agent .
Case Study 2: Mechanistic Insights
Further mechanistic studies indicated that the compound's anti-cancer effects are mediated through the suppression of integrin α7 expression and deactivation of downstream signaling pathways involving FAK/AKT. This highlights a complex interaction between the compound and cellular signaling networks critical for cancer progression .
Summary of Research Findings
| Activity | Effect | IC50 Value | Cell Line |
|---|---|---|---|
| Antitumor | Significant inhibition of cell proliferation | 38.15 μM | Huh7 (HCC) |
| Anti-Metastatic | Inhibition of migration and invasion | - | Huh7 (HCC) |
| Modulation of EMT | Upregulation of E-cadherin; downregulation of vimentin | - | Huh7 (HCC) |
特性
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-27-17-5-3-16(4-6-17)22-21(19-15-18(28-2)7-8-20(19)30-22)23(26)24-9-10-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBYUYLBOVEAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














